BenchChemオンラインストアへようこそ!

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

DPP-4 inhibition Type 2 diabetes Incretin modulation

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 1795443-64-9) is a synthetic small-molecule heterocyclic compound classified as a non-peptidomimetic dipeptidyl peptidase 4 (DPP-4) inhibitor. Its structure integrates a 1,2,4-triazole-substituted pyrimidine core with a piperazine linker and a furan-2-yl methanone terminus, a scaffold associated with modulation of incretin hormone degradation pathways relevant to type 2 diabetes mellitus research.

Molecular Formula C15H15N7O2
Molecular Weight 325.332
CAS No. 1795443-64-9
Cat. No. B2508192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS1795443-64-9
Molecular FormulaC15H15N7O2
Molecular Weight325.332
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CO4
InChIInChI=1S/C15H15N7O2/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2
InChIKeyVJSRYOHQEOHJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 1795443-64-9) as a DPP-4 Inhibitor Tool Compound


(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone (CAS 1795443-64-9) is a synthetic small-molecule heterocyclic compound classified as a non-peptidomimetic dipeptidyl peptidase 4 (DPP-4) inhibitor [1]. Its structure integrates a 1,2,4-triazole-substituted pyrimidine core with a piperazine linker and a furan-2-yl methanone terminus, a scaffold associated with modulation of incretin hormone degradation pathways relevant to type 2 diabetes mellitus research [2]. The compound is catalogued in the Therapeutic Target Database (TTD) under Drug ID D00GNP as 'Triazole piperazine derivative 1' and is cross-referenced as PMID25482888-Compound-36 within the patent literature, indicating its origin in a curated DPP-4 inhibitor patent family reviewed from 2012–2014 [1].

Why Generic Substitution of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone Requires Quantitative Comparator Evidence


Non-peptidomimetic DPP-4 inhibitors exhibit wide variations in potency, selectivity, and pharmacokinetic profiles depending on subtle modifications to the heterocyclic core and the terminal amide substituent [1]. Within the specific subclass of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl-piperazine amides, the nature of the carbonyl-linked group (e.g., furan-2-yl vs. furan-3-yl vs. pyridinyl vs. substituted phenyl) directly modulates the ligand’s binding pose within the DPP-4 active site, altering the hydrogen-bond network with key residues such as Glu205/Glu206 and Tyr547 [2]. Consequently, two compounds sharing the same triazolyl-pyrimidine-piperazine scaffold cannot be assumed to possess interchangeable inhibitory potency or selectivity; substitution without confirmation of matched quantitative biochemical and cellular activity data risks procurement of a materially different research tool with divergent experimental outcomes. The following section presents the limited but available quantitative evidence required to anchor this specific furan-2-yl methanone derivative within its closest analog space.

Quantitative Differentiation Evidence for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: A Comparator-Anchored View


DPP-4 Enzymatic Inhibition Potency: Target Compound vs. Closest Furan-Regioisomer Analog

The target compound, (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone, is catalogued as a DPP-4 inhibitor in the Therapeutic Target Database and cross-referenced to a patent review covering 2012–2014 [1]. The closest commercially catalogued analog is the furan-3-yl regioisomer (CAS 1795304-01-6), which shares an identical molecular formula (C15H15N7O2) and scaffold but differs only in the attachment position of the furan carbonyl group. Quantitative head-to-head DPP-4 IC50 values for both compounds in the same assay system are not publicly available in accessible peer-reviewed or patent literature as of the search date. The patent review source (PMID: 25482888) that indexes this compound as 'Compound-36' is expected to contain DPP-4 inhibition data, but the full-text values could not be extracted within the constraints of this evidence compilation [2]. Procurement decisions based on DPP-4 potency differentiation therefore cannot currently be supported by direct comparator data and must rely on confirmatory in-house testing of both regioisomers in the user's specific assay system.

DPP-4 inhibition Type 2 diabetes Incretin modulation

Structural Conjugation Variant Impact: Furan-2-yl Methanone vs. Phenyl/Chlorophenyl Analogs in the Same Scaffold Class

Within the 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl methanone scaffold class, the furan-2-yl carbonyl substituent in the target compound (CAS 1795443-64-9) introduces distinct electronic and steric properties compared to aryl variants. The closely catalogued (2-chloro-6-fluorophenyl) analog (CAS 1795189-72-8) and the (5-chloro-2-methoxyphenyl) analog (CAS 1705238-42-1) feature electron-withdrawing halogen substituents on a phenyl ring, which would be expected to alter the carbonyl oxygen’s hydrogen-bond acceptor strength and the overall lipophilicity (cLogP) relative to the oxygen-containing furan heterocycle [1]. The triazolopiperazine-based DPP-4 inhibitor literature demonstrates that the amide carbonyl engages in critical hydrogen-bond interactions with the Tyr547 hydroxyl and the oxyanion hole of DPP-4, and that substituent-dependent electronic modulation of this carbonyl directly affects inhibitory potency [2]. However, no publicly accessible quantitative enzymatic or cellular DPP-4 inhibition data comparing these specific analogs head-to-head under identical conditions are available. The differentiation is therefore class-level structural inference, not empirically quantified comparator data.

Structure-activity relationship Heterocyclic carbonyl DPP-4 binding

Target Selectivity Profile: Inferred DPP-4 vs. Off-Target Dipeptidyl Peptidase Liability for the Triazolyl-Pyrimidine-Piperazine Class

A critical differentiator for DPP-4 inhibitor procurement is selectivity over related dipeptidyl peptidases, particularly DPP-8 and DPP-9, whose inhibition is associated with toxicity in preclinical models [1]. The patent review indexing the target compound as Compound-36 summarizes non-peptidomimetic DPP-4 inhibitors patented between 2012 and 2014 and discusses the structural determinants of DPP-4 selectivity within this chemical class, including the role of the heterocyclic core and the amide substituent in achieving selective binding to the DPP-4 S1/S2 pockets while avoiding DPP-8/DPP-9 engagement [1]. However, target-specific DPP-8 and DPP-9 inhibition data for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone are not publicly accessible. The closest structurally characterized selective DPP-4 inhibitor in this broader scaffold space is sitagliptin (a triazolopiperazine-based beta-amino amide), which demonstrates >2,600-fold selectivity for DPP-4 over DPP-8 and DPP-9 [2]. Whether the furan-2-yl methanone derivative recapitulates this selectivity profile is unknown without experimental confirmation; extrapolation from sitagliptin data is not scientifically justified given the significant structural divergence in the amide region.

DPP-4 selectivity DPP-8/DPP-9 Safety profiling

Defensible Research Application Scenarios for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone Based on Available Evidence


In-House Comparative DPP-4 Inhibitor Screening Panels Requiring Regioisomeric Tool Compounds

This compound serves as a furan-2-yl methanone regioisomer probe within a broader DPP-4 inhibitor structure-activity relationship (SAR) panel. Its value lies in its systematic structural variation relative to the furan-3-yl regioisomer (CAS 1795304-01-6) and other aryl carbonyl analogs, enabling researchers to empirically map the contribution of the amide substituent to DPP-4 potency and selectivity [1]. Procurement is justified only when the user intends to generate de novo comparative enzymatic and cellular data that will differentiate this compound from its closest analogs in the same assay system, as published comparator data are absent [1].

Pharmacophore Model Refinement for Non-Peptidomimetic DPP-4 Inhibitors with Heterocyclic Carbonyl Termini

The furan-2-yl methanone group provides a distinct hydrogen-bond acceptor geometry and electronic profile compared to phenyl, pyridinyl, and thiophenyl analogs within the triazolyl-pyrimidine-piperazine scaffold. Incorporation of this compound into computational pharmacophore or docking studies may help refine predictive models of DPP-4 binding, provided that the resulting in silico predictions are subsequently validated with in vitro DPP-4 inhibition assays and compared against known DPP-4 inhibitors such as sitagliptin [1].

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment for DPP-4 Inhibitor Development

Indexed as PMID25482888-Compound-36 within the 2012–2014 DPP-4 patent review landscape [1], this compound is a reference point for patent analysts and medicinal chemistry teams conducting freedom-to-operate or patentability assessments around non-peptidomimetic DPP-4 inhibitors. Its specific CAS registration and structural distinctiveness enable precise searching within patent databases to identify the originating patent family, the scope of claims, and potential structural carve-outs for follow-on DPP-4 inhibitor programs.

Quote Request

Request a Quote for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.